N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound that features a pyrazole ring and an indole ring The pyrazole ring is substituted with two methyl groups, while the indole ring is substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide typically involves the formation of the pyrazole and indole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone, while the indole ring can be formed through the Fischer indole synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and indole rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives at the carboxamide group.
Scientific Research Applications
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-methylamine
- (1,5-dimethyl-1H-pyrazol-3-yl)methylamine
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide is unique due to the combination of the pyrazole and indole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N4O |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-10-9-14(17-19(10)3)16-15(20)12-5-4-6-13-11(12)7-8-18(13)2/h4-9H,1-3H3,(H,16,17,20) |
InChI Key |
DSYWACQOHZJSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=C3C=CN(C3=CC=C2)C |
Origin of Product |
United States |
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